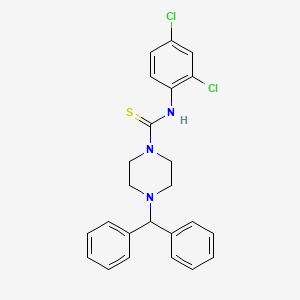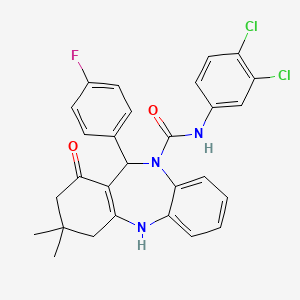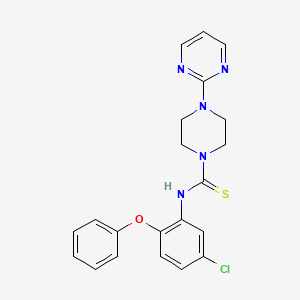![molecular formula C27H18N6O4 B10876882 2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10876882.png)
2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Synthesis of the Oxadiazole Ring: This can be carried out by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzotriazole and oxadiazole intermediates through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzotriazole and oxadiazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions often involve strong bases or acids, depending on the type of substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine derivative.
Substitution: Products vary widely depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFIDE
Uniqueness
- Structural Features : The presence of both benzotriazole and oxadiazole rings in the same molecule is unique.
- Functional Properties : Its ability to undergo diverse chemical reactions and its potential applications in multiple fields make it distinct from similar compounds.
Propiedades
Fórmula molecular |
C27H18N6O4 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
2-[4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H18N6O4/c1-17-11-13-24(22(15-17)32-30-20-9-5-6-10-21(20)31-32)36-25-14-12-19(16-23(25)33(34)35)27-29-28-26(37-27)18-7-3-2-4-8-18/h2-16H,1H3 |
Clave InChI |
ICGQMUYIVSTASS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])N5N=C6C=CC=CC6=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)

![Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)
![2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid](/img/structure/B10876828.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)

![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)
![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)
![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)
![6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B10876858.png)

